![molecular formula C22H17NO2 B477317 6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 434296-09-0](/img/structure/B477317.png)
6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO2 and a molecular weight of 327.4 g/mol. This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that azepine derivatives, which this compound is a part of, are key structural fragments in a wide range of biologically active compounds .
Mode of Action
Azepine derivatives are known to exhibit a variety of biological activities, including anticonvulsive, analgesic, mydriatic, psychostimulant, adrenoblocking, antidepressant, hypoglycemic, antinarcotic, antineoplastic, antiviral, antibacterial, antitussive, antidiuretic, anticholinergic, and other types of activity
Biochemical Pathways
Azepine derivatives are known to impact a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by azepine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylamine with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as:
- 6-(2,5-Dimethylphenyl)benzo dbenzazepine-5,7-dione : This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
- 6-(3,5-Dimethylphenyl)benzo dbenzazepine-5,7-dione : Another similar compound with different methyl group positions. The uniqueness of 6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-12-20(15(2)13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVYLDSHFQUQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
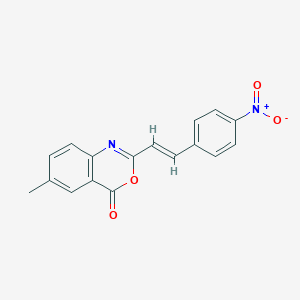
![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477244.png)
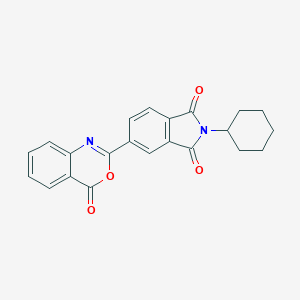
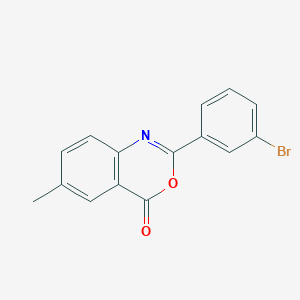
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B477261.png)
![6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B477266.png)
![6-[3-(1,3-benzothiazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477267.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B477270.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)
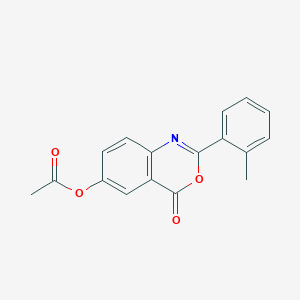
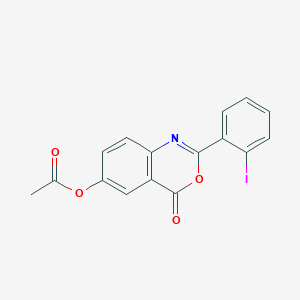
![2-[(4-Acetyloxy-3-methoxybenzoyl)amino]benzoic acid](/img/structure/B477288.png)
![2-[(4-Acetyloxy-3-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B477289.png)
